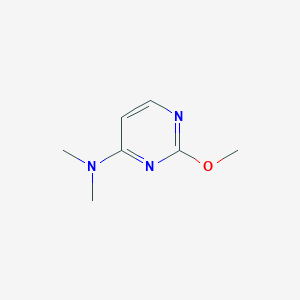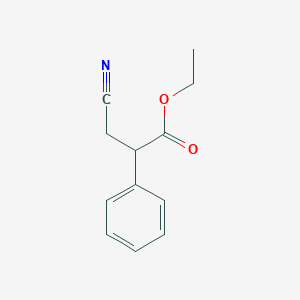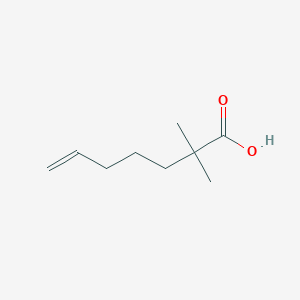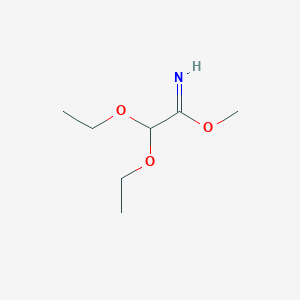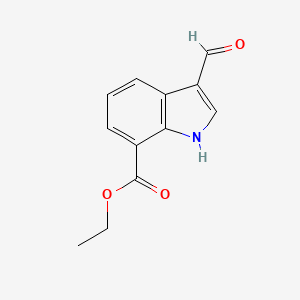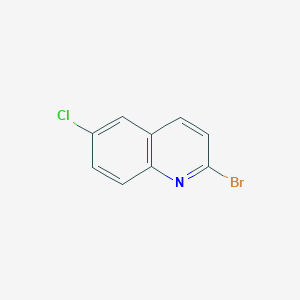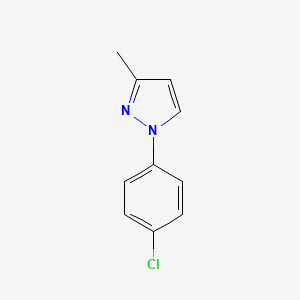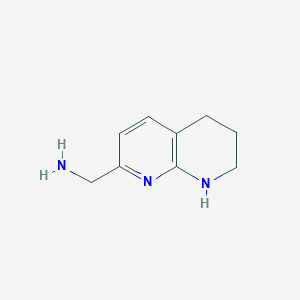![molecular formula C12H26N2 B1356808 N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine CAS No. 901586-07-0](/img/structure/B1356808.png)
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” is a chemical compound with the molecular formula C12H26N2 . It has a molecular weight of 198.35 .
Molecular Structure Analysis
The molecular structure of “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” is based on its molecular formula, C12H26N2 . Unfortunately, the specific structural details or a diagram of the molecule were not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” include its molecular formula (C12H26N2) and molecular weight (198.35) . Other specific properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Toxicokinetic Studies and Analytical Toxicology
Toxicokinetic studies are crucial in understanding drug interactions, individual polymorphisms, elimination routes, and evaluating targets for toxicological screening. A study by Richter et al. (2019) focused on the toxicokinetics and analytical toxicology of novel NBOMe derivatives, including a compound structurally related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine. This study helps in identifying substances in case of abuse or intoxication and allows a thorough risk assessment in forensic and clinical toxicology (Richter et al., 2019).
Pharmacological Characterization
Grimwood et al. (2011) characterized a compound structurally similar to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine, demonstrating its potential for treating depression and addiction disorders. This research highlights the importance of understanding the pharmacological properties of such compounds for developing new therapeutic strategies (Grimwood et al., 2011).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, identifying them as dual inhibitors for cholinesterase and monoamine oxidase. This finding is significant for developing treatments for neurodegenerative disorders (Bautista-Aguilera et al., 2014).
Synthesis of Novel Derivatives
Yang Jing (2010) focused on the design and synthesis of novel derivatives related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine. This research contributes to the understanding of chemical structures and potential applications in medicinal chemistry (Yang Jing, 2010).
Effects on Brain Neurotransmitters and Behavior
Stasiak et al. (2014) evaluated the influence of novel compounds on cerebral amine neurotransmitter systems, showcasing their potential therapeutic effects in neurodegenerative disorders. This research provides insights into the neuroprotective activity of compounds structurally related to N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine (Stasiak et al., 2014).
Safety And Hazards
Specific safety and hazard information for “N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine” was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Propiedades
IUPAC Name |
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2/c1-3-8-13-11-12-7-5-6-10-14(12)9-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCMMDRVXJOJHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCN1CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592171 |
Source


|
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine | |
CAS RN |
901586-07-0 |
Source


|
| Record name | N-[(1-Propylpiperidin-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

